Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate
Description
Properties
CAS No. |
59962-58-2 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-1-propylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-3-12-18-13-10-17(11-14-18,16(19)20-4-2)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
InChI Key |
NGKANCHVZGIRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation via 4-Aryl-Piperidine-4-Carboxylic Acid Betaine Intermediate
One of the principal methods for preparing ethyl esters of 4-aryl-piperidine-4-carboxylic acids, including this compound, involves the thermal rearrangement or dry distillation of the corresponding 4-aryl-piperidine-4-carboxylic acid betaine salts. This method was detailed extensively in US Patent US2486795A.
- The betaine intermediate is prepared from aminoethylbenzylcyanide derivatives.
- The betaine is subjected to dry distillation or heated in a high-boiling solvent (e.g., decaline) at elevated temperatures (around 200°C).
- The thermal treatment causes rearrangement, resulting in the formation of the 4-aryl-piperidine-4-carboxylic acid ester.
- The ester is then isolated by extraction or distillation.
| Step | Description | Conditions | Product Characteristics |
|---|---|---|---|
| Betaine formation | From dimethylaminoethylbenzylcyanide and propylene dibromide | Standard synthesis, crystalline mass | Water and alcohol soluble, decomposes on heating |
| Thermal rearrangement | Dry distillation or heating in solvent like decaline | 200°C under vacuum or atmospheric pressure | Ethyl ester obtained as an oil, boiling at ~115-117°C under 0.07 mm Hg |
| Isolation | Extraction with dilute acid or fractionated distillation | Standard workup | Colorless oil, hydrochloride salt melting point ~204-205°C |
- 1:1-methyl ethyl-4-phenyl piperidine-4-carboxylic acid betaine, when heated to 200°C under vacuum, yields 1-ethyl-4-phenyl-piperidine-4-carboxylic acid methyl ester.
This method allows for the introduction of various N-substituents, including propyl groups, by selecting the appropriate aminoalkyl precursors.
Protection-Acylation-Deprotection Strategy for 4-Phenyl-4-Acyloxypiperidines
Another synthetic approach, relevant for preparing 4-substituted piperidines with ester functionalities, involves the protection of the piperidine nitrogen, acylation of the hydroxyl group at the 4-position, followed by deprotection to yield the desired ester.
This method is described in US Patent US3551433A and involves:
- Starting from 4-phenyl-4-piperidinol.
- Protecting the nitrogen atom with a benzyloxycarbonyl (Cbz) group to prevent side reactions.
- Acylating the 4-hydroxyl group using isopropenyl esters (e.g., isopropenyl propionate for propionyl esters).
- Removing the Cbz protecting group by catalytic hydrogenation to regenerate the free amine.
| Step | Reagents and Conditions | Outcome/Yield |
|---|---|---|
| Nitrogen protection | 4-phenyl-4-piperidinol + benzyl chloroformate + KOH in water/dioxane, 0°C to room temp | 1-benzyloxycarbonyl-4-phenyl-4-piperidinol, 79% yield |
| Acylation | 1-benzyloxycarbonyl-4-phenyl-4-piperidinol + isopropenyl propionate + p-toluenesulfonic acid, steam bath, N2 atmosphere | 1-benzyloxycarbonyl-4-phenyl-4-propionoxypiperidine, quantitative yield |
| Deprotection | Hydrogenation over Pd/C in ethanol with HCl, room temp, ~100 min | 4-phenyl-4-propionoxypiperidine, 85% yield |
This method ensures selective acylation at the 4-position hydroxyl while maintaining the integrity of the piperidine nitrogen substituent, which can be further alkylated to introduce the propyl group if required.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Betaine Thermal Rearrangement (US2486795A) | Uses betaine intermediates; thermal rearrangement or dry distillation | High purity esters; versatile N-substitution | Requires high temperature; vacuum distillation needed |
| Protection-Acylation-Deprotection (US3551433A) | Protect N with Cbz; acylate 4-OH; hydrogenolysis deprotection | Selective functionalization; good yields; mild conditions | Multi-step; requires catalyst and hydrogenation setup |
| Catalytic Hydrogenation of Pyridine (CN101525313A) | Hydrogenation of pyridine precursors | Potentially milder conditions; simultaneous substitution | Details limited; may require optimization |
Summary Table of Key Data from Patent Examples
| Example | Starting Material | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| US2486795A Ex.2 | 1:1-diethyl-4-phenyl-piperidine-4-carboxylic acid betaine | Dry distillation at ~200°C, vacuum | Ethyl ester (oil) | Good yield (not specified) | - | 115-117°C @ 0.07 mm Hg | Oil isolated by distillation |
| US3551433A Ex.1(A) | 4-phenyl-4-piperidinol | Cbz protection, KOH, benzyl chloroformate, 0°C to RT | 1-benzyloxycarbonyl-4-phenyl-4-piperidinol | 79 | 83-85 | - | Crystalline solid |
| US3551433A Ex.1(B) | Above protected piperidinol | Acylation with isopropenyl propionate, steam bath | 1-benzyloxycarbonyl-4-phenyl-4-propionoxypiperidine | Quantitative | - | - | Oily product |
| US3551433A Ex.1(C) | Above acylated product | Hydrogenation Pd/C, HCl, ethanol, RT | 4-phenyl-4-propionoxypiperidine | 85 | 174-176 | - | White solid |
Chemical Reactions Analysis
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs with analgesic and anesthetic effects . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with receptors in the central nervous system, potentially influencing neurotransmitter release and uptake . This interaction may contribute to its observed pharmacological effects, such as pain relief and sedation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate and related piperidine derivatives:
Key Observations
Substituent Effects on Reactivity and Toxicity: The fluorinated analog (Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) exhibits significant acute toxicity and irritation hazards, likely due to the electron-withdrawing fluorine atom enhancing reactivity or metabolic activation .
Ester Group Stability : Ethyl ester groups are common across these compounds, but their stability may vary with substituents. For example, electron-deficient aromatic rings (e.g., fluorophenyl) could accelerate ester hydrolysis under physiological conditions .
Biological Activity
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate is a compound with notable biological activity, particularly concerning its interactions with various biological targets. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with an ethyl ester and a phenyl group. The structural formula can be represented as follows:
This compound exhibits lipophilic characteristics due to its aromatic and aliphatic components, which influence its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives have shown inhibitory activity against the papain-like protease (PLpro) of SARS-CoV, suggesting a mechanism that could be relevant for developing antiviral agents. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine core can enhance potency and selectivity against viral targets, with some compounds achieving IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial efficacy of piperidine derivatives has been documented, with some compounds exhibiting significant activity against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus pyogenes. The introduction of ethyl substituents has been associated with improved antibacterial properties compared to other alkyl groups, indicating that this compound may possess similar traits .
Case Study 1: Antiviral Efficacy
In a study evaluating novel inhibitors for SARS-CoV, this compound analogs were tested for their ability to inhibit PLpro. The results demonstrated that certain modifications led to enhanced binding affinity and reduced cytotoxicity in Vero E6 cells, establishing a foundation for further antiviral drug development .
Case Study 2: Antibacterial Action
Another investigation focused on the antibacterial properties of piperidine derivatives. The study found that compounds similar to this compound exhibited superior activity against resistant bacterial strains when compared to traditional antibiotics. This highlights the potential for these compounds in addressing antibiotic resistance .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
